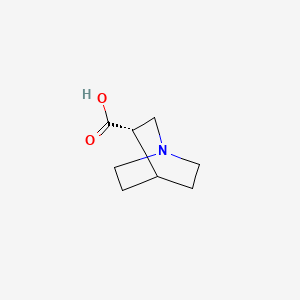

(S)-Quinuclidine-3-carboxylic acid

Description

Historical Perspectives on Quinuclidine (B89598) Chemistry in Research

The story of quinuclidine is intrinsically linked to the history of the Cinchona alkaloids, a group of natural products isolated from the bark of the Cinchona tree. chinesechemsoc.org Quinine (B1679958), the most famous of these alkaloids, has been used for centuries to treat malaria and contains a quinuclidine core. chinesechemsoc.org The complex structure of quinine and its remarkable biological activity spurred significant research into the chemistry of the quinuclidine nucleus. Early research, dating back to the 19th and early 20th centuries, focused on the isolation, degradation, and structural elucidation of these alkaloids. A notable publication in 1962 detailed a new synthesis of quinuclidine itself, highlighting the ongoing interest in this fundamental scaffold. acs.org These foundational studies laid the groundwork for the eventual appreciation of the quinuclidine moiety as a "privileged scaffold" in medicinal chemistry.

The (S)-Quinuclidine-3-carboxylic Acid Moiety as a Core Structure in Advanced Chemical Synthesis

This compound has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. smolecule.com Its rigid structure and the presence of both a carboxylic acid and a tertiary amine offer multiple points for chemical modification, including esterification and amide bond formation. smolecule.com This allows for the precise introduction of chirality into larger molecules, a crucial aspect of modern drug design.

A prime example of its application is in the synthesis of solifenacin , a muscarinic receptor antagonist used to treat overactive bladder. patsnap.comgoogle.comnewdrugapprovals.orgub.edu In the synthesis of solifenacin, (R)-quinuclidin-3-ol, a derivative of this compound, is reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline to form the final active pharmaceutical ingredient. patsnap.comgoogle.com

Another significant application is in the synthesis of cevimeline (B1668456) , a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome. newdrugapprovals.orgportico.orggoogle.comresearchgate.netgoogle.com The synthesis of cevimeline involves the reaction of quinuclidin-3-one (B120416) with trimethylsulfoxonium (B8643921) iodide to form an epoxide, which is then opened and cyclized to create the spiro-oxathiolane ring system characteristic of the drug. newdrugapprovals.orgportico.org

These examples underscore the importance of the quinuclidine scaffold in providing the necessary three-dimensional architecture for effective interaction with biological targets.

Relevance of Chiral Quinuclidine Derivatives in Contemporary Academic Disciplines

The utility of chiral quinuclidine derivatives extends beyond medicinal chemistry into the realm of asymmetric catalysis and materials science. The rigid quinuclidine framework, when appropriately functionalized, can serve as a chiral ligand for transition metals, facilitating a wide range of enantioselective transformations. chinesechemsoc.org For instance, quinuclidine derivatives have been successfully employed as catalysts in Morita–Baylis–Hillman reactions and Sharpless dihydroxylation reactions. chinesechemsoc.org

Recent research has demonstrated the use of iridium-catalyzed intramolecular allylic dearomatization reactions to synthesize a variety of chiral quinuclidine derivatives with high diastereoselectivity and enantioselectivity. chinesechemsoc.org Furthermore, chiral quinuclidine analogues have been investigated for their ability to perform asymmetric recognition of amino compounds, showcasing their potential in the development of chiral sensors.

The unique biological activity of quinuclidine derivatives continues to be a major focus. They have been explored as ligands for various receptors in the central nervous system, with some derivatives showing potential as anticholinesterase agents for the treatment of neurological disorders. smolecule.comontosight.ainih.gov

Overview of Research Trajectories for this compound and its Enantiomers

Current research on this compound and its enantiomers is proceeding along several key trajectories. A major focus is the development of novel and more efficient synthetic methods to access these chiral building blocks. smolecule.com This includes the use of chiral resolution techniques, as well as the development of stereoselective synthetic routes starting from achiral precursors. smolecule.com

Another significant area of research is the continued exploration of the pharmacological potential of new quinuclidine derivatives. ontosight.aiontosight.ai Scientists are designing and synthesizing novel compounds based on the quinuclidine scaffold and evaluating their activity at various biological targets, particularly neurotransmitter receptors. smolecule.com This research aims to develop new therapeutic agents for a range of conditions, including neurological and psychiatric disorders. ontosight.ai The investigation into their potential antimicrobial properties also represents a promising avenue of research. smolecule.com

The development of new catalytic applications for chiral quinuclidine derivatives is also an active area of investigation. Researchers are exploring their use in a broader range of asymmetric transformations, aiming to leverage their rigid structure to achieve high levels of stereocontrol.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIHXLMMFNAYNW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to S Quinuclidine 3 Carboxylic Acid

Total Synthesis Routes for the Quinuclidine (B89598) Core

The construction of the fundamental 1-azabicyclo[2.2.2]octane skeleton is the primary challenge in synthesizing quinuclidine derivatives.

Early and traditional methods for creating the quinuclidine core often involve multi-step sequences starting from piperidine (B6355638) derivatives. A prominent classical approach is the Dieckmann condensation. orgsyn.org This strategy typically begins with a 4-substituted piperidine, such as ethyl piperidine-4-carboxylate, which is N-alkylated with an acetate (B1210297) equivalent like ethyl chloroacetate. eurekaselect.com The resulting diester undergoes an intramolecular Dieckmann condensation, promoted by a strong base like potassium tert-butoxide, to form a β-keto ester. eurekaselect.com Subsequent hydrolysis and decarboxylation under acidic conditions yield the desired 3-quinuclidinone. orgsyn.orgchemicalbook.com

This 3-quinuclidinone is a crucial intermediate. google.com To arrive at quinuclidine-3-carboxylic acid, the ketone can be converted to the corresponding carboxylic acid via various standard organic transformations. The initial product of these classical routes is racemic, necessitating a subsequent resolution step to isolate the (S)-enantiomer.

A typical reaction sequence is outlined below:

Step 1: N-alkylation of ethyl isonipecotate with ethyl chloroacetate.

Step 2: Intramolecular Dieckmann Condensation using a base like potassium ethoxide or potassium tert-butoxide to form 2-ethoxycarbonyl-3-quinuclidinone. orgsyn.orggoogle.com

Step 3: Hydrolysis and Decarboxylation with acid to produce 3-quinuclidinone hydrochloride. orgsyn.org

While classical linear syntheses build the molecule step-by-step, convergent and divergent strategies offer greater efficiency and molecular diversity.

Divergent synthesis , conversely, starts from a common intermediate that is elaborated into a variety of structurally related compounds. wikipedia.orgmdpi.com In the context of quinuclidine synthesis, a central precursor like 3-quinuclidinone or a protected (S)-3-hydroxyquinuclidine can be used as a branching point. From this common core, various substituents can be introduced to generate a library of quinuclidine derivatives for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net For example, the Reisman group demonstrated a divergent approach to synthesize three different C19 diterpenoid alkaloids from a common intermediate, showcasing the power of this strategy. mdpi.com

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Conceptually straightforward. | Overall yield drops significantly with each step. wikipedia.org |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. wikipedia.org | Higher overall yields, easier purification of intermediates. scholarsresearchlibrary.com | Requires careful planning of fragment coupling. |

| Divergent Synthesis | Generation of a library of compounds from a common intermediate. wikipedia.org | Efficient for creating molecular diversity and SAR studies. mdpi.com | Initial synthesis of the common intermediate can be lengthy. |

Asymmetric Synthesis of (S)-Quinuclidine-3-carboxylic Acid

Achieving the specific (S)-stereochemistry is critical for biological activity. This is accomplished through several asymmetric strategies that avoid the need for classical resolution of a racemic mixture.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. Cinchona alkaloids, such as quinine (B1679958) and cinchonine, are particularly suitable as they already contain the quinuclidine core. nih.gov These alkaloids are available in multiple diastereomeric forms, which can be chemically modified to yield the target molecule. nih.gov Transformations can include degradation of the quinoline (B57606) part and modification of the substituents on the quinuclidine ring to introduce the C3-carboxylic acid group. nih.gov This approach provides a direct and often efficient route to the desired enantiomerically pure quinuclidine derivative.

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chiral centers with high enantioselectivity. These methods use a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product.

Recent advancements have focused on the asymmetric construction of the quinuclidine scaffold itself. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to synthesize complex quinuclidine derivatives with excellent diastereoselectivity and enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.org While not a direct synthesis of this compound, this method highlights the potential of transition-metal catalysis for creating chiral quinuclidine structures that can be further elaborated. Similarly, asymmetric hydrogenation of 3-quinuclidinone using chiral Ruthenium catalysts can produce optically pure (R)- or (S)-3-quinuclidinol with high yield and enantiomeric excess (>99% ee). google.com The resulting chiral alcohol is a versatile intermediate for the synthesis of the target carboxylic acid. Another approach involves the asymmetric enzymatic reduction of quinuclidinone to afford (S)-3-quinuclidinol, also with an enantiomeric excess greater than 99%. researchgate.net

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov Cinchona alkaloid derivatives are themselves prominent organocatalysts, often employed as bifunctional catalysts where the basic quinuclidine nitrogen and the C9-hydroxyl group (or a derivative thereof) work in concert to activate both the nucleophile and the electrophile. researchgate.net

In the context of synthesizing substituted quinuclidines, organocatalytic methods like asymmetric Michael additions or Mannich reactions can be envisioned to set the stereocenter at the C3 position. For example, a chiral amine catalyst derived from proline can catalyze the enantioselective synthesis of key intermediates. beilstein-journals.org While direct organocatalytic routes to this compound are still emerging, the principles have been widely applied to the synthesis of other chiral cyclic compounds, demonstrating the potential of this methodology. researchgate.netresearchgate.net The development of organocatalysts, such as chiral thioureas or squaramides derived from 9-amino-cinchona alkaloids, has been particularly successful in promoting a variety of enantioselective transformations. nih.govnih.gov

| Method | Catalyst System | Precursor Formed | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru-Diphosphine complex | (S)-3-Quinuclidinol | >99% | google.com |

| Asymmetric Enzymatic Reduction | Quinuclidinone Reductase (e.g., ReQR-25) | (S)-3-Quinuclidinol | >99% | researchgate.net |

| Intramolecular Allylic Dearomatization | [Ir(cod)Cl]2 / Feringa ligand | Substituted Chiral Quinuclidines | up to >99% | chinesechemsoc.orgchinesechemsoc.org |

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis provides an alternative route to enantiomerically pure compounds. This strategy involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers that can be separated by conventional techniques like chromatography or crystallization.

One notable example is the diastereoselective synthesis of a fragment of amphidinol 3, where the absolute configuration of the stereogenic centers was controlled using (+)-(R)-methyl-p-tolylsulfoxide as a chiral auxiliary. researchgate.net This approach resulted in the formation of diastereomers with a high diastereomeric ratio, which could then be separated. researchgate.net Although this example does not directly produce this compound, the underlying principle of using a chiral auxiliary to control stereochemistry is a widely used strategy in asymmetric synthesis.

Separation of the resulting diastereomers is a critical step in this methodology. Techniques such as column chromatography are often employed to isolate the desired diastereomer. The choice of the stationary and mobile phases is crucial for achieving good separation.

Chemoenzymatic Synthesis and Biocatalysis for this compound and its Analogues

Chemoenzymatic synthesis and biocatalysis have gained significant attention as green and efficient alternatives to traditional chemical methods for producing enantiomerically pure compounds. These approaches utilize enzymes or whole microorganisms as catalysts, which often exhibit high stereoselectivity and operate under mild reaction conditions.

Enzymatic Resolution Strategies

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other unreacted. The resulting mixture of the product and the unreacted enantiomer can then be easily separated.

For instance, the enzymatic resolution of racemic mixtures of (±)-3-quinuclidinol esters has been achieved using proteases. google.comgoogle.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have also been successfully employed for the kinetic resolution of primary amines through aminolysis of carboxylic acids and their esters, achieving high enantioselectivity. nih.gov While these examples focus on related quinuclidine derivatives, the principle of enzymatic resolution is directly applicable to the synthesis of this compound. The synthesis of this compound can be achieved with high optical purity (≥95%) through enzymatic resolution.

Stereoselective Biotransformations for Quinuclidine Derivatives

Stereoselective biotransformations involve the use of enzymes or whole cells to convert a prochiral substrate into a chiral product with high enantiomeric excess. This approach is particularly advantageous as it can directly produce the desired enantiomer without the need for a resolution step.

A significant body of research has focused on the enzymatic reduction of 3-quinuclidinone to produce optically pure (R)- or (S)-3-quinuclidinol. Several microorganisms, including Rhodotorula rubra, Agrobacterium tumefaciens, and Microbacterium luteolum, have been identified to possess reductases that can catalyze this transformation with high stereoselectivity. google.comresearchgate.netnih.gov For example, a 3-quinuclidinone reductase from Rhodotorula rubra has been expressed in Escherichia coli for the production of (R)-3-quinuclidinol. researchgate.net Similarly, a novel NADH-dependent 3-quinuclidionone reductase from Agrobacterium tumefaciens has shown high substrate-binding affinity. researchgate.net Furthermore, researchers have developed a biocatalyst using E. coli co-expressing a reductase from Kaistia granuli and a mutant glucose dehydrogenase for the synthesis of (R)-3-quinuclidinol. researchgate.net

More recently, the focus has shifted to the synthesis of the (S)-enantiomer. A strain of Rhodococcus erythropolis was found to catalyze the reduction of quinuclidinone to produce (S)-3-quinuclidinol with 99% enantiomeric excess. researchgate.net Six quinuclidinone reductase genes from this strain were cloned and expressed in E. coli, with two of them, ReQR-13 and ReQR-25, affording (S)-3-quinuclidinol with >99% ee. researchgate.net

The stereoselectivity of these biotransformations can often be influenced by manipulating the reaction conditions, such as the type of biocatalyst, the composition of the medium, and substrate engineering. mdpi.com

Enzyme Discovery and Engineering for Novel Quinuclidine Synthesis

The discovery and engineering of enzymes are crucial for expanding the scope of biocatalysis in the synthesis of novel quinuclidine derivatives. The identification of new enzymes with desired activities and selectivities from natural sources is an ongoing effort. For example, a new keto reductase (ArQR) from Agrobacterium radiobacter ECU2556 was identified for the efficient synthesis of (R)-3-quinuclidinol. nih.gov

Furthermore, protein engineering and directed evolution techniques are employed to improve the properties of existing enzymes, such as their stability, activity, and stereoselectivity. researchgate.net These methods allow for the tailoring of enzymes for specific industrial applications. While specific examples of enzyme engineering for the synthesis of this compound are not prevalent in the provided search results, the general principles are highly relevant for developing novel and efficient biocatalytic routes to this compound.

Optimization of Synthetic Conditions and Process Intensification Studies

The optimization of synthetic conditions is a critical aspect of developing economically viable and scalable processes for the production of this compound. This involves systematically studying the effects of various reaction parameters, such as temperature, solvent, catalyst loading, and substrate concentration, to maximize yield and enantioselectivity. researchgate.net

Process intensification aims to develop more efficient and sustainable manufacturing processes. This can involve strategies such as using continuous flow reactors, integrating reaction and separation steps, and minimizing waste generation. While specific process intensification studies for this compound are not detailed in the search results, the principles are broadly applicable to its synthesis.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes. In the chemical synthesis of the quinuclidine framework, the Dieckmann cyclisation is a key C-C bond-forming reaction. This is an intramolecular Claisen condensation of a diester. The mechanism involves deprotonation of an α-carbon by a strong base (e.g., potassium tert-butoxide) to form an enolate, which then attacks the other ester carbonyl group in an intramolecular nucleophilic acyl substitution. This cyclization forms the bicyclic β-keto ester intermediate.

In chemoenzymatic pathways, the mechanism of stereoselectivity is rooted in the three-dimensional structure of the enzyme's active site. During the asymmetric reduction of 3-quinuclidinone by a ketoreductase, the substrate binds to the active site in a specific orientation. The enzyme, containing a cofactor such as NADPH, delivers a hydride ion to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The high degree of selectivity arises from the precise positioning of the substrate and cofactor, which minimizes the activation energy for the formation of one product while making the pathway to the other enantiomer energetically unfavorable.

Yield and Atom Economy Enhancements

Improving the efficiency of chemical syntheses is a central goal of green chemistry, with percentage yield and atom economy being key metrics. chemistry-teaching-resources.comrsc.org Percentage yield measures the practical efficiency of a reaction, while atom economy calculates the proportion of reactant atoms incorporated into the desired product. chemistry-teaching-resources.comscranton.edu

Chemoenzymatic routes, particularly those involving asymmetric reduction of a prochiral substrate, can theoretically achieve a 100% yield of the desired enantiomer, completely bypassing the inherent 50% loss of a classical resolution. This significantly enhances both the yield and the atom economy. The use of whole-cell biocatalysts can also be economically advantageous as it circumvents the need for costly enzyme purification and cofactor addition. researchgate.net

The table below summarizes the yields for key intermediates and related compounds in the synthesis of this compound, highlighting the efficiency of different synthetic approaches.

Advanced Structural Elucidation and Stereochemical Characterization of S Quinuclidine 3 Carboxylic Acid

Spectroscopic and Spectrometric Techniques for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of (S)-Quinuclidine-3-carboxylic acid relies on a combination of sophisticated spectroscopic and spectrometric methods.

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are powerful for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left and right circularly polarized light, providing a spectrum that is exquisitely sensitive to the molecule's three-dimensional arrangement. For chiral carboxylic acids like this compound, the formation of aggregates through intermolecular hydrogen bonding can complicate spectral analysis. nih.gov To mitigate this, measurements can be performed on their corresponding salts or anhydrides, which simplifies the spectra and facilitates more accurate interpretation through comparison with quantum chemical calculations. nih.gov The exciton-coupled circular dichroism (ECCD) approach, where the chiral analyte interacts with a chromophoric host, can also be employed. The resulting CD signals can be correlated to the enantiomeric excess of the carboxylic acid. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating between stereoisomers. magritek.com While standard ¹H and ¹³C NMR can confirm the connectivity of atoms, advanced NMR techniques are necessary to distinguish between enantiomers and diastereomers. For stereoisomer differentiation, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification. magritek.com Furthermore, advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering insights into the molecule's conformation and relative stereochemistry. The quantification of stereoisomers by NMR is often advantageous as it may not require calibration with pure reference compounds, a necessity for techniques like chiral HPLC. magritek.com

X-ray Crystallography of this compound and its Co-crystals/Salts

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state at atomic resolution. researchgate.net Single-crystal X-ray diffraction (SCXRD) studies on this compound or its salts, such as the hydrochloride salt, can precisely define bond lengths, bond angles, and the absolute configuration of the chiral center. researchgate.netpharmacompass.com

The crystal structure of quinuclidine (B89598) derivatives often reveals a rigid bicyclic framework. In the solid state, the molecule typically adopts a single conformation. Intramolecular hydrogen bonding between the carboxylic acid proton and the quinuclidine nitrogen (O–H···N) is a common feature, stabilizing the conformation and influencing the compound's physical properties. The packing of the molecules in the crystal lattice is governed by intermolecular forces, including hydrogen bonding and van der Waals interactions.

The formation of co-crystals, which are crystalline solids containing the active pharmaceutical ingredient (API) and a coformer in a stoichiometric ratio, is a strategy used to modify the physicochemical properties of a drug without altering its chemical structure. researchgate.net X-ray crystallography is essential for characterizing these co-crystals and understanding the intermolecular interactions that govern their formation. researchgate.net

Below is a table summarizing typical crystallographic data for quinuclidine derivatives.

| Property | Value/Description |

| Crystal System | Monoclinic (Common for quinuclidine derivatives) |

| Space Group | P2₁/c (Example) |

| Key Interactions | Intramolecular O–H···N hydrogen bonding |

| Molecular Conformation | Rigid, single conformation in the solid state |

Conformational Analysis and Stereoisomeric Purity Assessment

The rigid bicyclic structure of quinuclidine significantly restricts its conformational freedom, which is a key factor in its biological activity. This pre-organized conformation can lead to higher binding affinities with biological targets compared to more flexible analogues.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are employed to predict the preferred conformations of this compound in different environments (gas phase, solution). nih.govrsc.org These calculations can also predict chiroptical spectra (ECD, VCD) which can then be compared to experimental data to confirm the absolute configuration. rsc.org

The assessment of stereoisomeric purity, specifically the enantiomeric excess (ee), is crucial. Synthesis of enantiomerically pure this compound often involves asymmetric synthesis or chiral resolution, aiming for high optical purity (e.g., ≥95% ee).

Analytical Method Development for Enantiomeric Excess Determination

Several analytical methods are developed and validated for the accurate determination of the enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can be an effective separation technique.

Capillary Electrophoresis (CE): Chiral CE, using a chiral selector in the background electrolyte, offers high separation efficiency and is another valuable tool for enantiomeric purity analysis.

Spectroscopic Methods with Chiral Auxiliaries: As mentioned in section 3.1.2, NMR spectroscopy in the presence of chiral solvating agents or derivatizing agents can be used for ee determination. magritek.com Similarly, fluorescent sensors based on chiral recognition can be employed to quantify the ee of chiral carboxylic acids. nih.gov

The development of these analytical methods requires careful optimization of various parameters, such as the choice of the chiral selector, mobile phase composition, temperature, and detection method, to achieve accurate and reproducible results. nih.gov

Computational Chemistry and Molecular Modeling Studies of S Quinuclidine 3 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For (S)-Quinuclidine-3-carboxylic acid, these calculations provide insights into its geometry, stability, and reactivity.

Detailed research findings from analogous systems, such as derivatives of (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid, have demonstrated the utility of Density Functional Theory (DFT) methods, like B3LYP, for investigating conformational preferences. researchgate.net Such studies can elucidate the most stable arrangement of the carboxylic acid group relative to the quinuclidine (B89598) ring, a critical factor influencing its interaction with target proteins.

Furthermore, QM methods are employed to calculate key electronic properties that dictate the molecule's reactivity and interaction potential. These properties include:

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). The ESP map of this compound would highlight the electronegative oxygen atoms of the carboxylic acid as potential hydrogen bond acceptors and the acidic proton as a hydrogen bond donor. The nitrogen atom's lone pair within the bicyclic system also presents a region of negative potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy and location of the HOMO indicate the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this compound, the HOMO is likely localized around the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO would be associated with the π* orbital of the carbonyl group.

Acidity (pKa): Quantum mechanical calculations, often combined with continuum solvation models, can predict the pKa value of the carboxylic acid group. mdpi.com This is vital for understanding its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with biological targets.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Significance |

| Dipole Moment | ~3-5 D | Influences solubility and long-range electrostatic interactions. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | +1.0 to +2.0 eV | Relates to the molecule's susceptibility to nucleophilic attack. |

| Calculated pKa | ~3.5 - 4.5 | Determines the protonation state at physiological pH. |

Note: The values in this table are illustrative and represent typical ranges obtained from DFT calculations for similar molecules. Actual values would be dependent on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Landscape Exploration

MD simulations, by solving Newton's equations of motion for the atoms in the system, can map the potential energy surface associated with this rotation. nih.gov This allows for the identification of low-energy conformations and the energy barriers between them. The simulation would typically be performed with the molecule solvated in a water box to mimic physiological conditions.

Key insights from MD simulations would include:

Conformational Preferences: The simulation can determine the most populated rotational state (rotamer) of the carboxylic acid group. This preferred orientation is crucial for understanding how the molecule presents its functional groups for interaction.

Intramolecular Hydrogen Bonding: MD simulations can reveal the presence and dynamics of intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the quinuclidine nitrogen. The stability of such bonds can significantly influence the molecule's conformation. researchgate.net

Solvent Interactions: The simulations provide a detailed picture of how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and interacting with the hydrophobic regions of the quinuclidine scaffold.

Table 2: Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound (Illustrative Data)

| Torsional Angle (O=C-C-H) | Population (%) | Description |

| ~0° (syn-periplanar) | 15% | The C=O bond is eclipsed with the C-H bond on the quinuclidine ring. |

| ~120° (anti-clinal) | 5% | A less populated conformation. |

| ~180° (anti-periplanar) | 80% | The C=O bond is anti to the C-H bond, often the most stable conformation. |

Note: This table presents hypothetical data to illustrate the type of information obtained from an MD simulation's conformational analysis.

Docking Studies and Ligand-Target Interaction Modeling (in vitro, non-clinical)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, typically a protein. nih.gov For this compound, docking studies are instrumental in identifying potential protein targets and in understanding the molecular basis of its activity.

In a typical docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "placed" into the active or binding site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Studies on quinuclidine-based derivatives have shown their potential as inhibitors of enzymes like acetylcholinesterase (AChE). nih.gov Docking these derivatives into the AChE active site has revealed key interactions:

Cation-π Interactions: The positively charged quaternary nitrogen of the quinuclidine ring can form favorable cation-π interactions with aromatic residues like tryptophan or tyrosine in the active site.

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues, such as serine, threonine, or the backbone amides of the protein.

Hydrophobic Interactions: The bicyclic aliphatic scaffold of the quinuclidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Active Site (Illustrative Data)

| Interacting Residue | Interaction Type | Distance (Å) |

| Lysine 72 | Ionic Interaction / Hydrogen Bond | 2.8 |

| Aspartic Acid 184 | Hydrogen Bond | 3.1 |

| Phenylalanine 80 | π-π Stacking | 4.5 |

| Leucine 135 | Hydrophobic Interaction | 3.9 |

Note: This table provides a hypothetical example of the output from a molecular docking study.

De Novo Design Principles Incorporating the this compound Scaffold

De novo design refers to the computational creation of novel molecules with desired properties, often tailored to fit a specific biological target. nih.gov The this compound scaffold is an excellent starting point for such design strategies due to its rigid and well-defined three-dimensional structure.

The principles of de novo design incorporating this scaffold would involve:

Scaffold Hopping: In this approach, the quinuclidine core could be used to replace a less desirable chemical moiety in an existing drug molecule while maintaining the crucial spatial arrangement of functional groups. chemrxiv.org

Fragment-Based Growth: The this compound can be considered a "fragment" or building block. De novo design algorithms can "grow" new chemical entities from this starting fragment by adding other chemical groups that form favorable interactions with the target protein. arxiv.org For example, starting with the quinuclidine scaffold docked in a binding site, the algorithm could explore various substituents on the carboxylic acid or other positions of the ring to maximize binding affinity.

Linker Design: The rigid nature of the quinuclidine scaffold makes it an ideal anchor point. De novo design can be used to create linkers that connect this scaffold to another pharmacophore, ensuring the correct orientation of both fragments within a larger binding site.

Structure-Based Design Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to guide the design of potent and selective inhibitors. nih.gov The this compound scaffold is a valuable component in the SBDD toolkit.

The process of SBDD involving this scaffold would typically follow these steps:

Target Identification and Validation: A protein target relevant to a disease is chosen, and its three-dimensional structure is determined, often through X-ray crystallography or cryo-electron microscopy.

Initial Hit Identification: The this compound scaffold, or a simple derivative, might be identified as a "hit" through virtual screening or fragment screening.

Co-crystal Structure Determination: A crucial step is to obtain the crystal structure of the target protein in complex with the quinuclidine-based ligand. This provides a detailed atomic-level view of the binding mode and all intermolecular interactions.

Iterative Design Cycle: Based on the co-crystal structure, medicinal chemists and computational scientists can design modifications to the initial hit. For example, if the carboxylic acid is forming a hydrogen bond, its position might be fine-tuned by altering the substitution pattern on the quinuclidine ring. If a nearby hydrophobic pocket is unoccupied, a lipophilic group could be added to the scaffold to fill this pocket and increase binding affinity. mdpi.com Computational tools like free energy perturbation (FEP) can be used to predict the affinity of these new designs before they are synthesized.

Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested for their biological activity. The results of these assays feed back into the design cycle, leading to further optimization.

The rigidity of the this compound scaffold reduces the entropic penalty upon binding, making it an attractive starting point for developing highly potent and selective ligands through structure-based design methodologies.

Derivatization Strategies and Analogue Synthesis Based on S Quinuclidine 3 Carboxylic Acid

Functional Group Transformations and Modulations of the Carboxylic Acid Moiety

The carboxylic acid group of (S)-Quinuclidine-3-carboxylic acid is a versatile handle for a wide array of chemical modifications, including esterification, amidation, and reduction. smolecule.com These transformations are fundamental in the synthesis of novel derivatives with tailored properties.

Esterification Reactions

Esterification of this compound is a common strategy to modify its physicochemical properties and to create prodrugs or analogues with altered biological activity. Standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. masterorganicchemistry.com More advanced techniques utilize coupling agents to facilitate the reaction under milder conditions, which is particularly important when dealing with sensitive substrates.

One effective method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known to proceed at room temperature and can provide high yields, even for sterically hindered alcohols. organic-chemistry.org The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol. organic-chemistry.org

| Reagent/Catalyst | Conditions | Key Features |

| Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically requires heat and excess alcohol | Equilibrium-driven reaction, suitable for simple alcohols. masterorganicchemistry.com |

| Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, suitable for sterically hindered alcohols. organic-chemistry.org |

| Thionyl chloride followed by alcohol | Two-step process | Involves formation of an acyl chloride intermediate. |

For instance, the methyl ester of quinuclidine-3-carboxylic acid can be synthesized and subsequently used in further transformations, such as hydrogenation. google.com The hydrogenation of the corresponding unsaturated ester, 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester hydrochloride, using Raney nickel as a catalyst in water, yields methyl quinuclidine-3-carboxylate hydrochloride in nearly quantitative amounts. google.com This highlights how esterification can be a key step in a multi-step synthesis.

Amidation and Peptide Coupling

The formation of amides from this compound is a crucial transformation for introducing peptide-like structures and for exploring structure-activity relationships in medicinal chemistry. researchgate.net Direct reaction of the carboxylic acid with an amine is generally not efficient and requires activation of the carboxyl group. libretexts.org

A variety of modern coupling reagents, originally developed for peptide synthesis, are employed for this purpose. uni-kiel.deamericanpeptidesociety.org These reagents convert the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine. bachem.com Commonly used coupling reagents include carbodiimides like DCC and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts such as PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance coupling efficiency and suppress side reactions like racemization. americanpeptidesociety.org

| Coupling Reagent | Additive (Optional) | Key Features |

| Dicyclohexylcarbodiimide (DCC) | HOBt, HOSu | Widely used, cost-effective; byproduct (DCU) is insoluble. americanpeptidesociety.orgbachem.com |

| N,N'-Diisopropylcarbodiimide (DIC) | HOBt, HOAt | Similar to DCC, but the urea (B33335) byproduct is more soluble. americanpeptidesociety.org |

| PyBOP | None | Efficient, rapid couplings; byproducts are less hazardous than those of BOP. peptide.com |

| HBTU, HATU | None | Fast-acting, effective for sterically hindered amino acids. peptide.com |

| Tetraalkylthiuram disulfides | None | Metal- and additive-free conditions, good for aza-heteroaromatic carboxamides. researchgate.net |

A facile method for the synthesis of quinoline-3-carboxamides (B1200007) involves the use of tetraalkylthiuram disulfides as amidation reagents. researchgate.net This protocol is compatible with a range of functional groups and provides a convenient route to various aza-heteroaromatic carboxamides. researchgate.net

Reduction to Alcohol and Further Derivatization

Reduction of the carboxylic acid moiety of this compound to a primary alcohol, (S)-quinuclidin-3-ylmethanol, opens up new avenues for derivatization. This transformation is typically achieved using strong reducing agents. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this transformation unless activating agents are used. chemistrysteps.comchemguide.co.uk An alternative is the use of borane (B79455) (BH₃), often complexed with THF or dimethyl sulfide, which can also efficiently reduce carboxylic acids. chemistrysteps.com

| Reducing Agent | Solvent | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent, requires anhydrous conditions and acidic workup. google.comchemistrysteps.comchemguide.co.uk |

| Borane (BH₃) | THF | Effective for reducing carboxylic acids, offers different selectivity compared to LiAlH₄. chemistrysteps.com |

| Sodium Borohydride (NaBH₄) with activating agent | Various | NaBH₄ alone is ineffective; requires additives like I₂ or acids. organic-chemistry.org |

The resulting primary alcohol can be further derivatized through various reactions, such as esterification or etherification, to introduce a wide range of functional groups. For example, the synthesis of quinuclidin-3-methanol has been achieved by the reduction of methyl quinuclidine-3-carboxylate with lithium aluminum hydride in diethyl ether. google.com

Introduction of Substituents onto the Quinuclidine (B89598) Ring System

The functionalization of the quinuclidine ring itself presents a greater challenge due to the generally unreactive nature of its C-H bonds. However, strategic approaches can enable the introduction of substituents at various positions. mdpi.comnih.gov

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the quinuclidine ring is a key objective. mdpi.comnih.gov While direct C-H activation on the quinuclidine ring is not as extensively studied as for other heterocycles, related systems like quinolines offer insights into potential strategies. mdpi.comnih.gov For quinolines, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for site-selective introduction of various groups. mdpi.comnih.gov These methods often rely on directing groups to control the regioselectivity of the reaction. mdpi.com

In the context of quinuclidine, functionalization often proceeds through intermediates where the ring is not yet fully formed or is activated in some way. For example, the synthesis of substituted quinuclidines can be achieved by starting with a functionalized piperidine (B6355638) ring and then performing a cyclization reaction to form the bicyclic system.

Stereoselective Derivatization at C2, C4, C5, and C6 Positions

The stereoselective introduction of substituents at the C2, C4, C5, and C6 positions of the quinuclidine ring is a complex synthetic challenge. Due to the rigid, bicyclic nature of the quinuclidine scaffold, the accessibility of these positions can be sterically hindered.

Approaches to achieve stereocontrol often involve starting with a chiral precursor or employing a chiral auxiliary to guide the stereochemical outcome of a reaction. For instance, the synthesis of enantiopure 3-quinuclidinone analogues with stereogenic centers at other positions has been reported, demonstrating that stereocontrol of nucleophilic addition to a carbonyl group on the ring is possible. While specific examples of stereoselective derivatization of this compound at these positions are not extensively detailed in the provided search results, the principles of asymmetric synthesis would be applicable. This could involve diastereoselective reactions on the existing chiral scaffold or the use of chiral catalysts to direct the formation of new stereocenters.

Scaffold Hopping and Bioisosteric Replacements Derived from this compound

Scaffold hopping is a drug design strategy focused on identifying isofunctional molecular structures with significantly different core skeletons. This approach aims to discover novel compounds that retain the biological activity of the original molecule while potentially offering improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov For derivatives of this compound, this could involve replacing the rigid 1-azabicyclo[2.2.2]octane core with other cyclic or acyclic structures that maintain the crucial spatial orientation of key functional groups.

Bioisosteric replacement, a more subtle modification, involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a comparable biological response. nih.govdrughunter.com This strategy is frequently employed to address liabilities in pharmacokinetics, metabolism, or toxicity without drastically altering the molecule's interaction with its biological target. nih.gov

In the context of this compound, the carboxylic acid group is a primary target for bioisosteric replacement. While essential for binding to many biological targets, carboxylic acids can present challenges such as poor cell permeability and a risk of metabolic liabilities like acyl-glucuronidation. nih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues.

Common bioisosteric replacements for the carboxylic acid moiety include:

Tetrazoles: These five-membered heterocyclic rings are one of the most common carboxylic acid bioisosteres. The tetrazole ring is acidic and can exist as an anion at physiological pH, mimicking the carboxylate anion. drughunter.comnih.gov

Acylsulfonamides: These functional groups have pKa values that are comparable to carboxylic acids and can act as effective mimics. nih.gov

Hydroxyisoxazoles: The 3-hydroxyisoxazole group is another acidic heterocycle used as a carboxylic acid surrogate. nih.gov

Highly Fluorinated Alcohols: Groups like 2,2,2-trifluoroethan-1-ol can act as non-planar, weakly acidic bioisosteres, which may be particularly useful for increasing lipophilicity and improving brain penetration. nih.gov

The following table summarizes potential bioisosteric replacements for the carboxylic acid group in this compound, along with their key characteristics.

| Bioisostere Group | Typical pKa | Key Features |

| Tetrazole | ~4.5 - 5.0 | Planar, acidic, mimics carboxylate anion. drughunter.comnih.gov |

| Acylsulfonamide | ~4.0 - 5.0 | Acidic, can form similar hydrogen bond interactions. nih.gov |

| 3-Hydroxyisoxazole | ~4.0 - 5.0 | Planar, acidic heterocycle. nih.gov |

| 2,2,2-Trifluoroethan-1-ol | ~12 | Weakly acidic, increases lipophilicity. nih.gov |

Combinatorial Synthesis and Library Generation for High-Throughput Screening

Combinatorial chemistry is a powerful tool for rapidly generating large, diverse collections of related molecules, known as chemical libraries. These libraries are then subjected to high-throughput screening (HTS) to identify compounds with activity against a specific biological target. rsc.orgnih.gov this compound is an excellent starting scaffold for combinatorial library synthesis due to its well-defined, rigid structure and its two key functional handles: the carboxylic acid and the tertiary amine of the quinuclidine core.

The carboxylic acid group is particularly amenable to derivatization. nih.gov Through standard coupling chemistries, it can be readily converted into a wide array of amides or esters. By reacting this compound with a diverse collection of amines or alcohols, a large library of derivatives can be synthesized. This process is often automated and performed in parallel, for instance, on a 96-well plate format, to maximize efficiency.

For example, a library can be constructed by reacting this compound with a set of primary and secondary amines (R¹-NH-R²) to generate a library of amides. A second dimension of diversity can be introduced by utilizing different coupling reagents or by further modifying the amine substituents.

The tertiary amine of the quinuclidine nucleus can also be functionalized, typically through quaternization by reacting it with various alkylating agents. This introduces a permanent positive charge and another point of diversity into the molecular structure.

The table below illustrates a hypothetical combinatorial library matrix based on the derivatization of this compound.

| Amine 1 (e.g., Benzylamine) | Amine 2 (e.g., Morpholine) | Amine 3 (e.g., 4-Fluoroaniline) | |

| This compound | (S)-N-Benzyl-quinuclidine-3-carboxamide | (S)-(Quinuclidin-3-yl)(morpholino)methanone | (S)-N-(4-Fluorophenyl)-quinuclidine-3-carboxamide |

| Quaternizing Agent 1 (e.g., Methyl Iodide) | Quaternized Product 1A | Quaternized Product 1B | Quaternized Product 1C |

| Quaternizing Agent 2 (e.g., Benzyl Bromide) | Quaternized Product 2A | Quaternized Product 2B | Quaternized Product 2C |

This systematic approach allows for the exploration of a vast chemical space around the core this compound scaffold, significantly increasing the probability of discovering novel compounds with desired biological activities through high-throughput screening.

Mechanistic Biochemical and Biological Investigations in Vitro of S Quinuclidine 3 Carboxylic Acid Derivatives

Ligand Binding Affinity and Selectivity Studies (Receptor Binding, Enzyme Kinetics)

Derivatives of (S)-Quinuclidine-3-carboxylic acid have been extensively studied for their ability to bind to various receptors and modulate enzyme activity. These studies are crucial for understanding their therapeutic potential and for the development of new, more selective pharmacological agents. ontosight.ai

G protein-coupled receptors (GPCRs) represent a major class of drug targets, and derivatives of this compound have shown significant interactions with this receptor superfamily. nih.govfrontiersin.orgunc.edu

Serotonin Receptors (5-HT): A series of quinolinecarboxylic acid amides and an ester incorporating a quinuclidine (B89598) moiety have been synthesized and evaluated for their affinity at 5-HT3 and 5-HT4 receptors. researchgate.netnih.gov One particular derivative demonstrated a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and exhibited selectivity over 5-HT4 and D2 receptors. researchgate.netnih.gov These findings suggest that the 5-HT3 receptor can accommodate the acyl group of these derivatives and highlight an optimal distance between the quinoline (B57606) nitrogen and the azabicyclic nitrogen for binding. nih.gov

Muscarinic Receptors: Derivatives of quinuclidine-3-carboxylic acid have been investigated for their activity at muscarinic receptors, which are implicated in various functions of the central nervous system. ontosight.ai For instance, 3-quinuclidinyl benzilate acts as a high-affinity muscarinic antagonist. nih.gov

Opioid Receptors: Studies on perhydroquinoxaline-based derivatives have shown moderate affinity for the κ-opioid receptor (Ki = 599 nM) with high selectivity over μ and δ receptors. mdpi.com Docking studies revealed that an ionic interaction between the protonated pyrrolidine (B122466) ring of the derivative and the D138 residue of the κ-opioid receptor is a crucial interaction. mdpi.com

| Derivative Class | Receptor Target | Binding Affinity (Ki) | Selectivity |

| Quinolinecarboxylic acid amides/esters | 5-HT3 | 9.9 nM | High over 5-HT4 and D2 |

| Perhydroquinoxalines | κ-opioid | 599 nM | High over μ and δ |

| 3-Quinuclidinyl benzilate | Muscarinic | High affinity antagonist | Not specified |

This table summarizes the binding affinities of various this compound derivatives for different G protein-coupled receptors.

The quinuclidine scaffold is a key structural feature in compounds that modulate the activity of various enzymes, particularly cholinesterases. nih.gov

Cholinesterase Inhibition: Synthetic quinuclidine-based derivatives have demonstrated significant anticholinesterase activity. nih.gov The rigid bicyclic structure of the quinuclidine core allows these derivatives to fit effectively into the active site of cholinesterases. Molecular docking studies have shown that the narrow active site gorge of acetylcholinesterase (AChE) restricts the rotation of quinuclidine ligands, influencing their binding conformation. nih.gov Bisquaternary quinuclidine derivatives have been identified as promising candidates for further investigation as drugs targeting the cholinergic system. nih.gov

Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the micromolar range (0.65 to 18.2 μM). nih.gov The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov

| Enzyme Target | Derivative Class | Inhibition Data (IC50) | Key Findings |

| Acetylcholinesterase (AChE) | Bisquaternary quinuclidines | Not specified | Good scaffold for cholinesterase binding |

| Protein Kinase CK2 | 3-Quinoline carboxylic acids | 0.65 - 18.2 μM | Tetrazolo- and amino-quinoline derivatives are most active |

This table presents the enzyme inhibitory activity of this compound derivatives.

The modulation of ion channels is another important aspect of the biological activity of this compound derivatives. nih.gov

Acid-Sensing Ion Channels (ASICs): In silico modeling and screening have been used to identify novel modulators of acid-sensing ion channel 3 (ASIC3). cam.ac.uk These studies have helped to predict the binding sites and modes of interaction for known and novel ligands. cam.ac.uk

General Ion Channel Interactions: Alkaloids, which share structural similarities with quinuclidine derivatives, have been shown to modulate the function of various ion channels by influencing the properties of the surrounding lipid membrane. nih.gov This suggests that quinuclidine derivatives may also exert their effects on ion channels through indirect mechanisms involving the cell membrane. nih.gov

Molecular Recognition and Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of new therapeutic agents.

Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with a specific biological target.

For 5-HT3 Receptor Antagonists: SAR studies on quinolinecarboxylic acid derivatives have revealed key pharmacophoric elements for 5-HT3 receptor binding. These include the presence of an acyl group and an optimal distance between the lone electron pair of the quinoline nitrogen atom and the nitrogen of the azabicyclic quinuclidine ring. researchgate.netnih.gov The studies also suggested the existence of a non-pharmacophoric pocket in the 5-HT3 receptor that can accommodate a fragment at position 4 of the quinoline ring. nih.gov

For κ-Opioid Receptor Agonists: The pharmacophoric elements for κ-opioid receptor agonists have been investigated through the synthesis and evaluation of perhydroquinoxaline derivatives. mdpi.com An ionic interaction with the D138 residue of the receptor is a critical feature for binding. mdpi.com

The rigid bicyclic structure of the quinuclidine core significantly influences the conformational preferences of its derivatives, which in turn affects their biological activity.

The rigid nature of the quinuclidine framework restricts rotational freedom, leading to a more defined conformation. This pre-organization can be advantageous for binding to specific receptor or enzyme active sites.

In the context of cholinesterase inhibition, the narrow active site of AChE imposes conformational constraints on quinuclidine ligands, favoring certain binding modes. nih.gov

Biochemical Pathway Interrogation using this compound Analogues

Analogues of this compound have proven to be invaluable tools for probing the intricacies of specific biochemical pathways, most notably the cholinergic system. The primary targets of these compounds are the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in a multitude of physiological processes. uni-bonn.denih.gov By systematically modifying the structure of this compound, researchers can develop ligands with varying affinities and selectivities for different nAChR subtypes, thereby allowing for the deconvolution of the roles each subtype plays in cellular signaling.

Structure-activity relationship (SAR) studies are a cornerstone of this investigative approach. For instance, the conversion of the carboxylic acid moiety to amides or esters can significantly alter the pharmacological profile of the resulting compound. uni-bonn.denih.gov These modifications influence the molecule's ability to interact with the amino acid residues within the ligand-binding domain of the nAChR.

One area of intense investigation is the development of subtype-selective ligands. For example, specific substitutions on the quinuclidine ring or the aromatic portion of an amide derivative can confer selectivity for the α7 nAChR subtype over the α4β2 subtype, and vice versa. nih.govresearchgate.net This selectivity is crucial for interrogating the distinct downstream signaling cascades initiated by the activation of each receptor subtype. The binding of these analogues can be quantified through radioligand binding assays, providing precise data on their affinity (Ki) for different nAChR subtypes.

Computational modeling, in conjunction with experimental data, further refines the understanding of how these analogues interact with their targets. nih.gov These models help to visualize the binding poses of different derivatives within the receptor's binding pocket, explaining the observed SAR and guiding the design of new probes with enhanced selectivity and potency. Through the use of these tailored chemical tools, the specific contributions of different nAChR subtypes to calcium signaling, neurotransmitter release, and other cellular events can be meticulously unraveled.

Target Validation Studies (In Vitro Cellular Models, non-human cell lines)

The validation of a biological target is a critical step in the drug discovery process. In vitro cellular models, particularly non-human cell lines engineered to express specific receptor subtypes, are indispensable for this purpose. nih.govnih.gov Derivatives of this compound are employed in these models to confirm that engagement of the target receptor elicits a measurable and desirable functional response.

Cell-Based Mechanistic Assays

A variety of cell-based mechanistic assays are utilized to characterize the functional consequences of nAChR modulation by this compound derivatives. These assays are typically performed in cell lines such as human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells, which are transfected to express specific nAChR subtypes (e.g., human α7, α4β2, or α3β4). nih.govnih.gov

One of the most common functional assays is the measurement of ion flux, typically calcium (Ca2+), following receptor activation. Since nAChRs are cation-permeable channels, their opening leads to an influx of Ca2+, which can be detected using fluorescent calcium indicators. The potency of an agonist can be determined by measuring the concentration-dependent increase in intracellular calcium.

Electrophysiological techniques, such as patch-clamp, provide a more direct measure of ion channel function. These methods can characterize the effects of compounds on channel gating, conductance, and desensitization kinetics, offering a detailed picture of the compound's mechanism of action as an agonist, antagonist, or allosteric modulator.

The following table presents hypothetical data from a calcium influx assay, illustrating how the structural modification of a lead this compound derivative might influence its potency at different nAChR subtypes.

| Compound | R-Group | α7 nAChR EC50 (nM) | α4β2 nAChR EC50 (nM) |

| Lead Compound | -H | 50 | 250 |

| Derivative 1 | -CH3 | 45 | 300 |

| Derivative 2 | -Phenyl | 150 | 100 |

| Derivative 3 | -NH(Phenyl) | 25 | 800 |

This table is for illustrative purposes and does not represent actual experimental data.

Fluorescence-Based Reporter Assays

Fluorescence-based reporter assays represent another powerful tool for target validation. nih.gov In this approach, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to changes in a specific signaling pathway. While direct examples of the use of fluorescence-based reporter assays for this compound derivatives are not extensively documented in the reviewed literature, the principle can be readily applied.

For instance, a reporter gene could be linked to a promoter containing a cyclic AMP (cAMP) response element (CRE). If activation of a particular nAChR subtype by a quinuclidine derivative leads to a change in intracellular cAMP levels, this would result in a corresponding change in the expression of the fluorescent reporter protein. This type of assay can provide a quantitative measure of the engagement of a specific signaling pathway downstream of the primary target.

Another potential application is in assessing the activation of transcription factors, such as the nuclear factor of activated T-cells (NFAT), which can be regulated by calcium signaling. An increase in intracellular calcium, triggered by nAChR activation, could lead to the activation of NFAT and subsequent expression of a fluorescent reporter.

The table below illustrates the potential output from a fluorescence-based reporter assay designed to measure the activation of a calcium-sensitive promoter.

| Compound | Concentration (nM) | Fold Increase in Fluorescence (vs. Vehicle) |

| Lead Compound | 100 | 5.2 |

| Derivative 1 | 100 | 4.8 |

| Derivative 2 | 100 | 2.1 |

| Derivative 3 | 100 | 8.5 |

This table is for illustrative purposes and does not represent actual experimental data.

These reporter assays can be configured for high-throughput screening, enabling the rapid evaluation of a large number of compounds for their ability to modulate a specific signaling pathway. This facilitates the identification of derivatives with desired mechanistic profiles and validates the potential of the target to be modulated for therapeutic benefit.

The S Quinuclidine 3 Carboxylic Acid Moiety As a Privileged Scaffold in Chemical Biology and Drug Discovery Research

Analysis of Quinuclidine (B89598) as a Structural Motif in Chemical Probes

The rigid framework of the quinuclidine ring system makes it an ideal structural motif for the design of chemical probes. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the tertiary amine in the quinuclidine structure is basic, allowing for the formation of salts and modulating physicochemical properties such as solubility. acs.org

The unique tethered structure of quinuclidine derivatives imparts distinct redox properties. Unlike non-cyclic trialkylamines, the bicyclic nature of quinuclidine prevents degradation after oxidation because the fixed orientation of the C–H bonds alpha to the oxidized nitrogen atom hinders α-deprotonation. acs.org This stability is a desirable characteristic for chemical probes used in various biochemical assays.

Derivatives of quinuclidine have been developed as chemical probes for a range of applications. For instance, they have been utilized as reductive quenchers and hydrogen atom donors in photo-induced processes. acs.org The ability of the quinuclidine moiety to participate in single electron transfer (SET) processes has been harnessed in the development of novel catalytic reactions triggered by visible light. acs.org

Applications in Ligand Design for Specific Biological Targets

The versatility of the (S)-quinuclidine-3-carboxylic acid scaffold has been extensively exploited in the design of ligands for a multitude of biological targets. Its derivatives have shown significant potential in targeting receptors and enzymes implicated in various diseases. ontosight.aiontosight.ai

One of the most prominent areas of application is in the development of ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govbohrium.comnih.gov These receptors are involved in numerous physiological processes in the central and peripheral nervous systems, and their modulation is a key strategy for treating conditions like Alzheimer's disease and chronic obstructive pulmonary disease (COPD). nih.govescholarship.org Researchers have designed and synthesized novel quinuclidine-based muscarinic agonists and antagonists by replacing the ester moiety of known ligands with bioisosteric replacements like oxadiazole rings. nih.gov This has led to compounds with a wide range of efficacies, from full agonists to antagonists. nih.gov

The stereochemistry of the quinuclidine core plays a crucial role in determining the affinity and selectivity of these ligands for different mAChR subtypes (M1-M5). bohrium.comnih.gov By strategically modifying the linker between the quinuclidine moiety and other pharmacophoric fragments, researchers have been able to develop ligands with high affinity and selectivity for specific subtypes. bohrium.comnih.govebi.ac.uk For example, the introduction of an ether bridge has been shown to confer higher affinities for all mAChR subtypes. nih.govebi.ac.uk

Beyond muscarinic receptors, quinuclidine derivatives have been investigated as potential anticholinesterase drugs, antimicrobial agents, and even as ligands for cannabinoid receptors. nih.govnih.gov The ability to introduce diverse functional groups onto the quinuclidine scaffold allows for the fine-tuning of pharmacological activity and the exploration of new therapeutic applications. nih.govnih.gov

Case Studies of Quinuclidine-Derived Research Tools

The practical application of this compound and its derivatives as research tools is well-documented. These compounds have been instrumental in elucidating the structure and function of various biological systems.

A notable case study involves the development of selective antagonists for the M3 muscarinic acetylcholine receptor (M3R). escholarship.org Starting from the crystal structures of M2R and M3R, researchers utilized molecular docking and structure-based design to exploit a single amino acid difference in their binding pockets. This led to the synthesis of quinuclidine-based antagonists with up to 100-fold selectivity for M3R over M2R in affinity and over 1,000-fold selectivity in vivo. escholarship.org These highly selective tools are invaluable for studying the specific physiological roles of the M3R.

In another example, quinuclidine-based carbamates have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. mdpi.com These studies have provided insights into the structure-activity relationships governing cholinesterase inhibition, with the quaternization of the quinuclidinium nitrogen significantly increasing the carbamylation rate of the enzymes. mdpi.com

Furthermore, N-alkyl derivatives of quinuclidinium oximes have been synthesized and screened for their antimicrobial activity against a panel of antibiotic-susceptible and resistant bacteria. nih.gov These studies identified compounds with potent antimicrobial activity, particularly those bearing halogen substituents, highlighting the potential of the quinuclidine scaffold in developing new anti-infective agents. nih.gov

Strategic Integration of Quinuclidine Stereochemistry in Lead Optimization (non-clinical)

The defined stereochemistry of this compound is a critical asset in non-clinical lead optimization. The chiral nature of the scaffold allows for stereospecific interactions with biological targets, which can significantly impact potency and selectivity. bohrium.comnih.gov

During lead optimization, the rigid quinuclidine framework serves as a fixed anchor, allowing medicinal chemists to systematically explore the chemical space around it by introducing various substituents. This approach helps in establishing clear structure-activity relationships (SAR). nih.gov For instance, the nature and length of an alkyl chain attached to the quinuclidine nitrogen have been shown to play a significant role in the cytotoxic effects of certain derivatives. nih.gov

The stereochemistry of the quinuclidine moiety has been shown to be a determining factor in the affinity of ligands for muscarinic acetylcholine receptors. bohrium.comnih.gov By synthesizing and evaluating individual enantiomers, researchers can identify the more active stereoisomer and thereby optimize the pharmacological profile of a lead compound. This stereochemical control is crucial for developing drugs with improved efficacy and reduced off-target effects.

Concluding Perspectives and Emerging Research Avenues for S Quinuclidine 3 Carboxylic Acid

Current Challenges in the Synthesis and Application of (S)-Quinuclidine-3-carboxylic Acid

Furthermore, maintaining the stereochemical integrity of the chiral center throughout the synthetic sequence is critical and can be challenging. Reaction conditions must be carefully optimized to prevent racemization. smolecule.com Industrial-scale synthesis of related compounds like racemic 3-quinuclidinol (B22445) has historically involved large volumes of costly and hazardous solvents, prompting the development of greener, more sustainable processes.

In terms of application, while derivatives of this compound show promise, particularly as ligands for muscarinic receptors, achieving high subtype selectivity remains a significant challenge. nih.gov For instance, while some derivatives exhibit high affinity for muscarinic receptors, they often lack selectivity for a specific subtype (e.g., M1-M5). nih.gov This lack of selectivity can lead to off-target effects and limit their therapeutic potential.

Novel Methodological Developments in Quinuclidine (B89598) Chemistry

Recent advancements in synthetic organic chemistry are addressing some of the challenges associated with the synthesis of quinuclidine derivatives. One promising area is the development of novel catalytic systems. For example, new chiral ruthenium catalysts have been developed for the asymmetric hydrogenation of 3-quinuclidinone, providing optically pure (R)- and (S)-3-quinuclidinol with high yields and enantiomeric excess. google.com

Enzymatic reductions also represent a powerful and environmentally friendly approach. Researchers have identified and cloned quinuclidinone reductase genes that can be expressed in microorganisms like E. coli to produce (S)-3-quinuclidinol with excellent enantiomeric purity. researchgate.net This biocatalytic method offers a promising alternative to traditional chemical reductions. researchgate.net

Furthermore, innovative synthetic routes are being explored. A process has been patented for the preparation of quinuclidine-3-methanol from quinuclidin-3-one (B120416), which proceeds via the quinuclidine-3-carboxylic acid methyl ester. google.com This highlights the importance of the carboxylic acid functional group as a key intermediate for further transformations. The development of novel synthetic routes for related quinoline (B57606) derivatives, utilizing techniques like microwave irradiation and solvent-free conditions, may also inspire new approaches to the synthesis of this compound and its analogues. scispace.com

Future Directions in Mechanistic Biological Research for Quinuclidine Derivatives